1,4,7-Trioxa-10,13-diazacyclopentadecane
CAS No.: 60350-17-6
Cat. No.: VC20637460
Molecular Formula: C10H22N2O3
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60350-17-6 |
---|---|
Molecular Formula | C10H22N2O3 |
Molecular Weight | 218.29 g/mol |
IUPAC Name | 1,4,7-trioxa-10,13-diazacyclopentadecane |
Standard InChI | InChI=1S/C10H22N2O3/c1-2-12-4-6-14-8-10-15-9-7-13-5-3-11-1/h11-12H,1-10H2 |
Standard InChI Key | HVPIIRJYGHPRDH-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCOCCOCCOCCN1 |
Introduction
Nomenclature and Molecular Identity
The compound is systematically named 1,4,7-trioxa-10,13-diazacyclopentadecane under IUPAC conventions, reflecting its 15-membered macrocyclic structure containing three oxygen atoms (trioxa) and two nitrogen atoms (diazacyclo) . Alternative designations include Kryptofix® 21, 1,7-diaza-15-crown-5, and 4,10-diaza-15-crown-5-ether, which emphasize its crown ether-like topology and functional groups . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 31249-95-3 | |
Molecular Formula | C₁₀H₂₂N₂O₃ | |
Average Molecular Mass | 218.297 g/mol | |
Monoisotopic Mass | 218.163043 g/mol | |
EINECS Number | 250-530-3 |
The molecular architecture consists of a cyclopentadecane backbone interspersed with oxygen and nitrogen atoms, creating a cavity of approximately 1.7–2.1 Å, ideal for encapsulating cations .
Synthesis and Structural Characterization
Synthetic Routes
Kryptofix® 21 is typically synthesized via cyclocondensation reactions involving diethyleneglycol di-p-tosylate and primary amines under high-dilution conditions to favor macrocycle formation . Post-synthetic purification involves recrystallization from ethanol or acetone, yielding a white crystalline solid with a melting point of 88–91°C .
Spectroscopic and Crystallographic Data
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¹H NMR: Peaks at δ 3.6–3.8 ppm (m, OCH₂CH₂O), δ 2.7–2.9 ppm (m, NCH₂CH₂N), and δ 1.2–1.4 ppm (m, CH₂ groups) .
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IR Spectroscopy: Strong absorptions at 1100 cm⁻¹ (C-O-C stretching) and 3300 cm⁻¹ (N-H stretching) .
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X-ray Diffraction: Crystallizes in a monoclinic system with a cavity diameter of 1.9 Å, confirming its capacity to host small cations .
Physicochemical Properties
Key physical and chemical properties are summarized below:
The compound exhibits moderate solubility in polar solvents such as water (2.1 g/L at 25°C) and ethanol, with enhanced solubility in dimethyl sulfoxide (DMSO) .
Coordination Chemistry and Metal Complexation
Stability Constants and Selectivity
Kryptofix® 21 demonstrates exceptional affinity for transition metal ions, with log K values exceeding those of analogous crown ethers like cTOODA (1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-N,N'-diacetic acid) . Stability constants (log K) for select metal complexes include:
Metal Ion | log K (25°C, 0.1 M Me₄NNO₃) |
---|---|
Co²⁺ | 12.3 ± 0.2 |
Ni²⁺ | 11.8 ± 0.3 |
Cu²⁺ | 14.1 ± 0.1 |
K⁺ | 3.5 ± 0.2 |
Notably, the ligand violates the Irving-Williams order (Co²⁺ < Ni²⁺ < Cu²⁺), as cobalt(II) complexes exhibit greater stability than nickel(II) counterparts . This anomaly arises from steric constraints imposed by the macrocycle’s cavity, which preferentially accommodates smaller ionic radii (Co²⁺: 0.74 Å vs. Ni²⁺: 0.69 Å) .
Structural Dynamics in Complexation
X-ray studies of the yttrium(III) complex reveal a bicapped trigonal prismatic geometry, where the cryptand’s nitrogen atoms coordinate axially, and oxygen atoms occupy equatorial positions . This configuration minimizes ligand strain and enhances thermodynamic stability.
Applications in Scientific Research
Organometallic Chemistry
Kryptofix® 21 derivatives, such as 1,1'-(1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diyldicarbonyl)ferrocene, serve as redox-active ligands for electrocatalytic applications . These systems enable selective sensing of cations via cyclic voltammetry, with shifts in oxidation potentials correlating to guest ion size and charge density .
Pharmacological Studies
While the parent compound lacks direct bioactivity, nitro-functionalized derivatives (e.g., 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride) inhibit inward rectifier potassium channels (Kir7.1), showing promise as diuretics and insecticides. For instance, VU590 (a derivative) reduces salivary secretions in cotton aphids (Aphis gossypii) by >80% at 10 μM concentrations.
Materials Science
The ligand’s ability to stabilize rare-earth metal ions (e.g., Y³⁺) has been exploited in luminescent materials and MRI contrast agents . Complexes exhibit prolonged excited-state lifetimes (τ = 1.2 ms for Eu³⁺ adducts), making them suitable for optoelectronic devices .
Parameter | Value |
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Hazard Statements | H315, H319, H335 |
Precautionary Measures | P261, P305+P351+P338 |
Storage Conditions | 2–8°C in airtight containers |
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